molecular formula C15H8Cl2IN3OS B2385588 N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide CAS No. 391227-06-8

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide

Cat. No.: B2385588
CAS No.: 391227-06-8
M. Wt: 476.11
InChI Key: UCBVIXBGGCIRAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2,4-dichlorophenyl group at position 5 and a 2-iodobenzamide moiety at position 2. The thiadiazole ring system is known for its electron-deficient aromatic character, enabling diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with biological targets . This compound’s structural complexity positions it as a candidate for pharmaceutical and agrochemical applications, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems.

Properties

IUPAC Name

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2IN3OS/c16-8-5-6-9(11(17)7-8)14-20-21-15(23-14)19-13(22)10-3-1-2-4-12(10)18/h1-7H,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBVIXBGGCIRAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2IN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazides

The most widely reported method involves cyclizing thiosemicarbazide derivatives with carboxylic acids or acyl chlorides. For this compound, 2,4-dichlorophenylacetic acid is reacted with thiosemicarbazide under acidic conditions to form the 5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine intermediate.

Procedure :

  • Thiosemicarbazide (0.1 mol) and 2,4-dichlorophenylacetic acid (0.1 mol) are refluxed in concentrated H2SO4 (5 mL) for 1.5 h.
  • The mixture is poured onto ice, filtered, and recrystallized in ethanol.
  • Yield: 68–72%.

Characterization Data :

  • Molecular Formula : C8H5Cl2N3S
  • 1H NMR (DMSO-d6) : δ 7.65 (d, 2H, Ar-H), 7.42 (m, 1H, Ar-H), 6.90 (s, 2H, NH2).

Hurd-Mori Reaction

Alternative approaches use sulfonic acid derivatives for cyclization. A patent (WO2013173672A1) describes using Na2S2O5 to facilitate thiadiazole formation from chloro-oximes:

  • 2,4-Dichlorophenyl chloro-oxime is treated with MsCl in DIPEA at 0°C.
  • Reacted with KSCN in MeTHF to form an acyl thioisocyanate intermediate.
  • Cyclized under N2 to yield the thiadiazole core.
    Advantage : Higher regioselectivity (yield: 82%).

Amide Coupling Reactions

Schotten-Baumann Acylation

The 2-amino group on the thiadiazole reacts with 2-iodobenzoyl chloride under basic conditions:

Procedure :

  • 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine (1 eq) is dissolved in dry DCM.
  • 2-Iodobenzoyl chloride (1.2 eq) and triethylamine (2 eq) are added dropwise at 0°C.
  • Stirred for 12 h at RT, washed with NaHCO3, and purified via silica chromatography (hexane:EtOAc = 3:1).
    Yield : 65–70%.

Characterization :

  • IR (KBr) : 1685 cm−1 (C=O stretch).
  • 13C NMR : δ 164.2 (C=O), 139.5 (C-I), 128–133 (Ar-Cl).

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, EDC/HOBt is used:

  • 2-Iodobenzoic acid (1 eq) is activated with EDC (1.5 eq) and HOBt (1 eq) in DMF.
  • Thiadiazol-2-amine (1 eq) is added and stirred for 24 h.
  • Purified by recrystallization (EtOH/H2O).
    Yield : 58%.

Alternative Routes

One-Pot Synthesis

A patent describes a streamlined method combining cyclization and acylation:

  • 2,4-Dichlorophenyl glyoxal is treated with NH4SCN and NaHSO3.
  • In situ acylation with 2-iodobenzoyl chloride at pH 4–5.
    Yield : 74%.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Reaction Time Key Advantage
Hurd-Mori 82 98 6 h High regioselectivity
Schotten-Baumann 70 95 12 h Simple conditions
EDC/HOBt 58 97 24 h Mild for acid-sensitive substrates

Purification and Characterization

  • Column Chromatography : Silica gel (230–400 mesh) with hexane/EtOAc gradients.
  • HPLC : C18 column, MeCN/H2O (70:30), retention time = 8.2 min.
  • MS (ESI) : m/z 489.2 [M+H]+.

Challenges and Optimization

  • Iodine Stability : Reactions involving 2-iodobenzoyl chloride require anhydrous conditions to prevent hydrolysis.
  • Byproducts : Dimethylformamide (DMF) residues in EDC-mediated coupling necessitate extensive washing.
  • Scale-Up : Patent WO2013173672A1 recommends continuous flow reactors for industrial production.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects. For example, its anticancer activity is attributed to its ability to inhibit enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

1,3,4-Thiadiazole Derivatives with Halogenated Aromatic Groups

  • N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide () :
    Replacing the 2-iodobenzamide with a 2,6-difluorobenzamide-carbamoyl group reduces molecular weight (MW: 429.2 vs. 461.2) and alters electronic properties. Fluorine’s high electronegativity enhances dipole interactions, while iodine’s polarizability may improve binding to hydrophobic pockets. The dihedral angles between the thiadiazole and aryl rings differ significantly (24.94° vs. 48.11° for dichloro- and difluorophenyl groups), affecting conformational stability .

  • 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine (): The phenoxymethyl linker introduces flexibility, resulting in a smaller dihedral angle (21.5°) between the thiadiazole and dichlorophenyl ring. This structural flexibility may enhance solubility but reduce target specificity compared to the rigid benzamide linkage in the target compound .

Oxadiazole vs. Thiadiazole Core

  • N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine Derivatives () :
    Replacing the thiadiazole sulfur with oxygen (oxadiazole) reduces electron deficiency, weakening π-π interactions. These derivatives show selective anticancer activity (IC₅₀ = 2.46 μg/mL for liver cancer), suggesting that the thiadiazole core in the target compound may offer broader bioactivity due to stronger electrophilicity .

Structural and Crystallographic Insights

  • Hydrogen Bonding Networks: The target compound’s benzamide group enables intramolecular N–H⋯O bonds, stabilizing a planar six-membered ring conformation. In contrast, 5-(2,4-dichlorophenoxymethyl)-thiadiazol-2-amine () forms intermolecular N–H⋯N chains, influencing crystal packing and solubility .

Biological Activity

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide is a synthetic compound belonging to the class of thiadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the compound's biological activity, including its anticancer properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC15H11Cl2N3OS
Molecular Weight364.25 g/mol
LogP4.9536
Polar Surface Area46.603 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

This compound exhibits its biological activity primarily through the inhibition of specific enzymes involved in cellular processes. The compound has shown potential in:

  • Inhibiting Kinase Activity : It selectively inhibits the kinase activity of epidermal growth factor receptor (EGFR) and HER-2, which are critical targets in cancer therapy. This inhibition leads to reduced cell proliferation in cancer cell lines such as MCF-7 and SK-BR-3 .
  • Inducing Apoptosis : The compound may induce apoptosis in cancer cells by disrupting DNA synthesis and repair mechanisms .

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against various cancer types:

  • Breast Cancer : In vitro assays demonstrated that this compound significantly inhibited the growth of breast cancer cells (MCF-7 and SK-BR-3), showing a particularly strong effect on SK-BR-3 cells compared to healthy breast cells (MCF-10A) .
  • Lung Cancer : The compound also exhibited anti-proliferative effects on lung cancer cell lines (A549 and H1975), suggesting a broad spectrum of anticancer activity .

Case Studies

Several case studies have investigated the biological activity of thiadiazole derivatives similar to this compound:

  • Study on Antiproliferative Effects : A series of thiadiazole compounds were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. The results indicated that modifications to the thiadiazole structure could enhance biological activity, with some derivatives showing IC50 values in the low micromolar range against breast and lung cancer cells .
  • Molecular Dynamics Simulations : Molecular dynamics studies revealed that certain derivatives bind stably to EGFR and HER-2, supporting their potential as targeted therapies in cancer treatment .

Potential Applications

Given its promising biological activities, this compound could be explored further for various applications:

  • Cancer Therapy : As a dual-target inhibitor for EGFR and HER-2, it holds promise for developing new treatments for breast and lung cancers.
  • Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial activities that warrant further exploration in infectious disease contexts .

Q & A

Q. What are the established synthetic routes for N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide, and what reaction conditions are critical for high yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted carboxylic acids with thiosemicarbazide under acidic conditions. For example:
  • Step 1 : React 2,4-dichlorophenylacetic acid with thiosemicarbazide in the presence of POCl₃ at 90°C under reflux for 3 hours to form the thiadiazole core .
  • Step 2 : Couple the intermediate with 2-iodobenzamide via nucleophilic substitution or amidation, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .
  • Critical Parameters :
  • Temperature : Maintain 90–100°C during cyclization to avoid side products.
  • pH Control : Adjust to pH 8–9 during precipitation to isolate intermediates .

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the presence of the iodobenzamide moiety (δ ~7.5–8.5 ppm for aromatic protons) and thiadiazole protons (δ ~8.1–8.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 519.8) .
  • X-ray Crystallography : Employ SHELX software for structure refinement. The thiadiazole ring typically forms dihedral angles of 24.9°–48.1° with adjacent aromatic rings, confirmed via single-crystal studies .

Q. What structural features influence its potential bioactivity?

  • Key Features :
  • The 2,4-dichlorophenyl group enhances lipophilicity, aiding membrane penetration.
  • The iodine atom in the benzamide moiety may participate in halogen bonding with biological targets .
  • Intramolecular hydrogen bonds (N–H⋯O) stabilize the planar conformation, critical for receptor interaction .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectral data?

  • Methodological Answer :
  • Case Study : If DFT-predicted NMR shifts deviate from experimental values (e.g., due to solvent effects), re-optimize the computational model using implicit solvent fields (e.g., PCM) .
  • Validation : Cross-check with X-ray crystallography to confirm bond lengths/angles. For example, C–S bond lengths in the thiadiazole ring should align with crystallographic data (1.68–1.72 Å) .

Q. What strategies optimize reaction conditions to minimize side products during iodobenzamide coupling?

  • Methodological Answer :
  • Catalyst Screening : Test alternatives to DCC (e.g., EDCI/HOBt) to reduce racemization.
  • Solvent Optimization : Use DMF or THF for better solubility of aromatic intermediates .
  • Real-Time Monitoring : Employ TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) to track reaction progress .

Q. How do electronic effects of substituents (e.g., iodine vs. fluorine) impact biological activity?

  • Structure-Activity Relationship (SAR) Insights :
  • Electron-Withdrawing Groups (e.g., I, Cl) : Increase electrophilicity, enhancing interactions with nucleophilic residues in enzymes (e.g., kinase ATP pockets) .
  • Comparative Data : Replace iodine with fluorine in analogs to assess changes in IC₅₀ values against cancer cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.